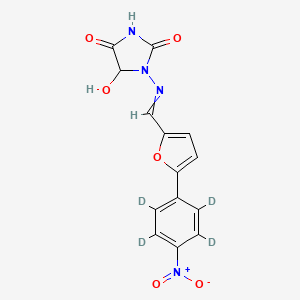

5-Hydroxy Dantrolene-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

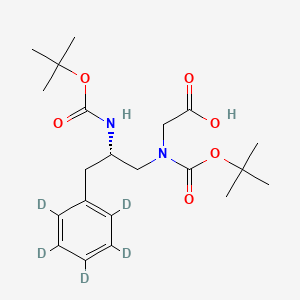

5-Hydroxy Dantrolene-d4 is a labeled metabolite of Dantrolene, a compound known for its muscle relaxant properties. It is characterized by the presence of heavy deuterium markers, which are used for tracing and quantification in scientific studies . The compound effectively impedes the release of calcium ions from the sarcoplasmic reticulum, a critical step in muscle contraction .

Preparation Methods

The preparation of 5-Hydroxy Dantrolene-d4 can be achieved through chemical synthesis. The synthetic route involves the incorporation of deuterium into the 5-Hydroxy Dantrolene molecule. Detailed descriptions of the specific preparation methods can be found in scientific literature and patents . Industrial production methods typically involve the use of isotopically labeled precursors and controlled reaction conditions to ensure the incorporation of deuterium at specific positions within the molecule .

Chemical Reactions Analysis

5-Hydroxy Dantrolene-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Hydroxy Dantrolene-d4 has several scientific research applications:

Chemistry: Used as a tracer in studies involving the metabolism and pharmacokinetics of Dantrolene.

Biology: Helps in understanding the role of calcium ions in muscle contraction and relaxation.

Medicine: Investigated for its potential in developing novel muscle relaxants and treatments for conditions like malignant hyperthermia.

Industry: Utilized in the production of isotopically labeled compounds for research and development

Mechanism of Action

The mechanism of action of 5-Hydroxy Dantrolene-d4 involves its ability to selectively bind to the ryanodine receptor, a calcium release channel situated on the sarcoplasmic reticulum. By binding to this receptor, the compound effectively inhibits the discharge of calcium ions into the cytoplasm, ultimately preventing muscle contraction . This action is crucial in conditions where excessive muscle contraction needs to be controlled.

Comparison with Similar Compounds

5-Hydroxy Dantrolene-d4 is unique due to its deuterium labeling, which allows for precise tracing and quantification in scientific studies. Similar compounds include:

5-Hydroxy Dantrolene: The non-deuterated form of the compound, used in similar research applications but without the benefits of deuterium labeling.

Dantrolene: The parent compound, widely used as a muscle relaxant and in the treatment of malignant hyperthermia.

These similar compounds share the core structure and mechanism of action but differ in their specific applications and benefits due to the presence or absence of deuterium labeling.

Properties

IUPAC Name |

5-hydroxy-1-[[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGORTQZSSAZLCK-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[2H])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)